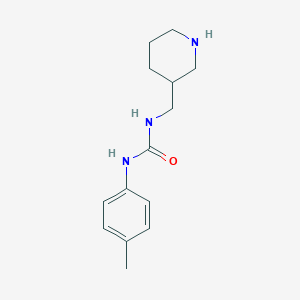

3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(piperidin-3-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-11-4-6-13(7-5-11)17-14(18)16-10-12-3-2-8-15-9-12/h4-7,12,15H,2-3,8-10H2,1H3,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBTULRBWHCYSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical and Basic Properties of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical and basic properties of the compound 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea. While this specific molecule is not extensively documented in public literature, this paper synthesizes foundational chemical principles and data from analogous structures to build a robust predictive profile. We will explore its chemical identity, delve into a detailed analysis of its basicity and related physicochemical characteristics, propose a viable synthetic route with a corresponding purification workflow, and outline methods for its analytical characterization. Furthermore, this guide discusses the potential pharmacological relevance of this molecule by examining the structure-activity relationships of its key functional moieties—the substituted phenylurea and the piperidine ring. This document is intended for researchers, scientists, and professionals in drug development who require a deep, predictive understanding of novel chemical entities.

Chemical Identity and Structural Analysis

Nomenclature and Identifiers

This compound is a disubstituted urea derivative. Its structure integrates a lipophilic p-tolyl group with a basic piperidine moiety, linked via a methylurea bridge.

-

IUPAC Name: 1-((piperidin-3-yl)methyl)-3-(p-tolyl)urea

-

Molecular Formula: C₁₄H₂₁N₃O

-

Molecular Weight: 247.34 g/mol

-

Canonical SMILES: CC1=CC=C(C=C1)NC(=O)NCC2CCCN2

-

InChI Key: (Predicted) A unique identifier will be generated upon synthesis and registration in chemical databases.

Structural Analysis of Key Functional Moieties

The molecule's properties are a composite of its three primary structural components:

-

Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. The nitrogen's lone pair of electrons is located in an sp³ hybridized orbital, making it a strong base.[1][2] The piperidine ring is a common scaffold in pharmaceuticals due to its favorable pharmacokinetic properties.[3]

-

Urea Linker (-NH-CO-NH-): This functional group is planar and capable of acting as both a hydrogen bond donor and acceptor. The urea moiety is prevalent in medicinal chemistry, contributing to target binding and influencing solubility.[4][5]

-

p-Tolyl Group (4-Methylphenyl): A phenyl ring substituted with a methyl group. This moiety imparts significant lipophilicity to the molecule and can engage in hydrophobic and van der Waals interactions with biological targets.

The linkage of these groups creates a molecule with distinct hydrophilic (piperidine, urea) and lipophilic (p-tolyl) regions, suggesting a potential for amphiphilic behavior.

Core Basic and Physicochemical Properties

The "basic properties" of this molecule are dominated by the piperidine nitrogen. Understanding its pKa is critical for predicting its behavior in physiological and experimental systems.

Basicity and Predicted pKa Analysis

The primary basic center in this compound is the secondary amine within the piperidine ring.

-

Piperidine's Intrinsic Basicity: Unsubstituted piperidine is a relatively strong base with a pKa of its conjugate acid around 11.2 (pKb ≈ 2.8-2.9).[2][6] This is because the nitrogen's lone pair is in an sp³ orbital, making it readily available for protonation.[1]

-

Effect of the Urea Substituent: The urea-containing substituent at the 3-position is electron-withdrawing, which will have a modest base-weakening effect on the piperidine nitrogen. This effect is transmitted through the carbon framework. Studies on piperidine derivatives show that β-substituents can modulate basicity.[7]

-

Urea Group Basicity: The urea nitrogens are significantly less basic. The lone pairs on these nitrogens are delocalized by resonance with the adjacent carbonyl group, making them very weak bases (pKa of protonated urea is ~0.1).[8] Therefore, under physiological conditions, protonation will occur exclusively at the piperidine nitrogen.

Predicted pKa: Based on these factors, the predicted pKa of the conjugate acid of this compound is estimated to be in the range of 9.5 - 10.5 . This indicates that at physiological pH (7.4), the molecule will exist predominantly in its protonated, cationic form.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties, which are crucial for drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted Value | Significance in Drug Development |

| pKa (Conjugate Acid) | 9.5 - 10.5 | Governs ionization state, solubility, and receptor interaction. Primarily exists as a cation at physiological pH. |

| LogP (Octanol/Water) | 2.0 - 2.5 | Measures lipophilicity. A moderate LogP suggests a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | Moderately soluble in acidic pH, low in basic pH. | As a basic compound, solubility is pH-dependent. Higher solubility is expected at pH values below its pKa. |

| Hydrogen Bond Donors | 3 (Two urea N-H, one piperidine N-H) | Key for target binding and contributes to aqueous solubility. |

| Hydrogen Bond Acceptors | 2 (One urea C=O, one piperidine N) | Influences interactions with biological macromolecules and water. |

| Polar Surface Area (PSA) | ~67 Ų | Predicts cell membrane permeability. A value under 140 Ų is generally associated with good oral bioavailability. |

Synthesis and Purification Workflow

A reliable synthesis is paramount for obtaining high-purity material for research. A logical and common approach for synthesizing N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate.

Proposed Synthetic Pathway

The most straightforward synthesis involves a two-step process starting from commercially available materials:

-

Step 1: Preparation of the Isocyanate: 4-methylaniline (p-toluidine) is reacted with a phosgene equivalent, such as triphosgene, to generate 4-methylphenyl isocyanate in situ.

-

Step 2: Urea Formation: The generated isocyanate is then reacted with 3-(aminomethyl)piperidine to form the final product, this compound.

This workflow is efficient and widely used for the synthesis of urea derivatives.[5]

Experimental Synthesis Protocol

Caution: This protocol involves toxic reagents like triphosgene and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-methylaniline (p-toluidine)

-

Triphosgene

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

3-(aminomethyl)piperidine

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

-

Isocyanate Formation (In Situ): a. Dissolve 4-methylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous DCM. d. Add the triphosgene solution dropwise to the cooled aniline solution over 30 minutes. e. After the addition is complete, slowly add triethylamine (2.2 eq) dropwise. f. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of 4-methylphenyl isocyanate is typically monitored by thin-layer chromatography (TLC).

-

Urea Formation: a. In a separate flask, dissolve 3-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM. b. Cool the previously prepared isocyanate solution back to 0 °C. c. Add the 3-(aminomethyl)piperidine solution dropwise to the isocyanate solution. d. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: a. Quench the reaction by slowly adding saturated NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude solid by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final product.

Synthesis and Purification Workflow Diagram

Caption: Proposed workflow for synthesis and purification.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic and Chromatographic Methods

The following table outlines the expected results from standard analytical techniques.

| Method | Expected Observations |

| ¹H NMR (Proton NMR) | - Aromatic protons from the p-tolyl ring (~7.0-7.4 ppm).- A singlet for the methyl group (~2.3 ppm).- Signals for the urea N-H protons (broad, variable shift).- Complex aliphatic signals for the piperidine ring and methylene bridge protons (~1.5-3.5 ppm). |

| ¹³C NMR (Carbon NMR) | - A signal for the urea carbonyl carbon (~155-160 ppm).- Aromatic carbon signals (~120-140 ppm).- Aliphatic carbon signals for the piperidine ring and methylene bridge.- A signal for the tolyl methyl carbon (~21 ppm). |

| Mass Spectrometry (MS) | - ESI+: Expected [M+H]⁺ ion at m/z 248.17. |

| Infrared (IR) Spectroscopy | - Strong C=O stretch for the urea carbonyl (~1630-1680 cm⁻¹).- N-H stretching bands (~3300-3500 cm⁻¹).- C-H stretches (aromatic and aliphatic). |

| HPLC/UPLC | A single major peak under appropriate reversed-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase containing a modifier like formic acid or TFA to ensure protonation of the piperidine). |

Standard Analytical Workflow

Caption: A standard workflow for analytical validation.

Potential Pharmacological Context

The structural motifs within this compound are of significant interest in drug discovery.

Structure-Activity Relationship (SAR) Insights

-

Piperidinyl Urea Derivatives: This class of compounds has been investigated for various biological activities. Studies have shown that piperidinyl urea derivatives can act as hERG potassium channel blockers and histamine H3 antagonists.[9] The specific substitution patterns on the piperidine and aryl rings are critical for determining activity and selectivity.

-

Neuroprotective Properties: Other research has focused on piperidine urea derivatives for their neuroprotective potential, designing molecules to reduce cardiotoxicity while maintaining efficacy. The urea group often plays a crucial role in binding to target proteins through hydrogen bonds.

-

General Pharmacological Relevance: The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[3] Its basic nitrogen allows for the formation of salts, often improving solubility and handling properties. Aryl ureas are also a well-established class of compounds with diverse biological activities, including use as kinase inhibitors in oncology.[10]

Hypothetical Biological Target Interaction Pathway

Given the prevalence of aryl ureas as kinase inhibitors, a hypothetical interaction model can be proposed. Many kinase inhibitors utilize a urea moiety to form key hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction for potent inhibition.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound is a molecule with well-defined, predictable chemical properties derived from its constituent functional groups. Its core basicity is governed by the sp³-hybridized nitrogen of the piperidine ring, with a predicted pKa that ensures it is predominantly protonated at physiological pH. Its amphiphilic nature, combining a lipophilic aryl group with a basic heterocycle, provides a structural foundation common in modern medicinal chemistry. The synthetic route is straightforward, and the analytical characterization can be achieved with standard laboratory techniques. While specific biological data is absent, its structural similarity to known pharmacologically active agents suggests it may be a valuable probe or starting point for drug discovery programs, particularly in areas such as kinase inhibition or neurology.

References

- Hughes, L. A. (1971). Method for analysis of urea. U.S. Patent No. 3,592,741. Washington, DC: U.S.

- Kunz, B., et al. (n.d.). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group.

- UREA TESTING METHODS. (n.d.). Boston Scientific.

- Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry.

- What is the order of the basicity of pyrole, pyridine, and piperadine? (n.d.). Quora.

- Basicity of heterocyclics pdf. (n.d.). Slideshare.

- Analytical methodology for the determination of urea: Current practice and future trends. (2002).

- Basicity of Piperidine & Pyridine. (n.d.). Scribd.

- Urea. (n.d.). Wikipedia.

- Piperidine. (n.d.). Wikipedia.

- 1-(3-methylphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea. (n.d.). ChemicalBook.

- Moorthy, N. S. H. N., Ramos, M. J., & Fernandes, P. A. (2013). QSAR and pharmacophore analysis of a series of piperidinyl urea derivatives as HERG blockers and H3 antagonists. Current Drug Discovery Technologies, 10(1), 47–58.

- Phenyl substituted ureas: Evaluation of thermochemical data with complementary experimental and computational methods. (n.d.).

- Physicochemical properties of phenylurea herbicides. (n.d.).

- Li, et al. (2023). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.

- Structure of piperidinyl urea derivatives. (n.d.).

- Laschat, S., et al. (2020).

- Phenylurea. (n.d.). PubChem.

- Urea, phenyl-. (n.d.). Organic Syntheses.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021).

- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher.

Sources

- 1. quora.com [quora.com]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. Urea - Wikipedia [en.wikipedia.org]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basicity of heterocyclics pdf | PDF [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. QSAR and pharmacophore analysis of a series of piperidinyl urea derivatives as HERG blockers and H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea, a molecule of interest for researchers in medicinal chemistry and drug development. We will delve into its chemical architecture, a robust synthetic pathway, and its potential biological significance based on the well-established activities of related chemical scaffolds.

Introduction: The Scientific Rationale

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bond interactions with biological targets.[1] This moiety is a key structural feature in a multitude of approved drugs.[1] Similarly, the piperidine ring is a prevalent scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties and its utility as a versatile building block.[2][3] The strategic combination of a substituted aryl urea with a piperidine-containing aliphatic chain in this compound results in a molecule with significant potential for biological activity. N-aryl-N'-alkyl ureas and compounds bearing the piperidine scaffold have demonstrated a wide array of pharmacological effects, including anticancer, neuroprotective, and antimicrobial activities.[3][4][5][6][7] This guide aims to provide the foundational knowledge for the synthesis and exploration of this promising compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central urea linkage connecting a 4-methylphenyl (p-tolyl) group and a piperidin-3-ylmethyl moiety.

Molecular Formula: C₁₄H₂₁N₃O

Molecular Weight: 247.34 g/mol

Key Structural Features:

-

Aromatic Ring: The 4-methylphenyl group provides a hydrophobic region and potential for π-π stacking interactions.

-

Urea Linkage: The -NH-CO-NH- group acts as both a hydrogen bond donor and acceptor, crucial for target binding.[1]

-

Piperidine Ring: A saturated heterocycle that can be protonated at physiological pH, influencing solubility and membrane permeability. Its conformation can also play a role in receptor binding.

-

Methylene Bridge: A flexible linker connecting the piperidine ring to the urea functionality.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound is most efficiently achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, (piperidin-3-yl)methanamine, which can be accomplished via a multi-step route from a commercially available starting material. The second stage is the urea formation reaction.

Diagram 2: Overall Synthetic Workflow

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of (Piperidin-3-yl)methanamine

A plausible and scalable route to (piperidin-3-yl)methanamine involves the reduction of pyridine-3-carbonitrile followed by catalytic hydrogenation of the resulting pyridine ring. To control the reactivity of the piperidine nitrogen in the subsequent urea formation step, it is advantageous to use a protecting group strategy. A common approach is the use of the tert-butyloxycarbonyl (Boc) group.

Protocol 3.1.1: Synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

-

Step 1: Reduction of Pyridine-3-carbonitrile. Pyridine-3-carbonitrile is reduced to (pyridin-3-yl)methanamine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent or catalytic hydrogenation under pressure.

-

Step 2: Boc Protection. The resulting (pyridin-3-yl)methanamine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a suitable solvent such as dichloromethane (DCM) to yield tert-butyl ((pyridin-3-yl)methyl)carbamate.

-

Step 3: Hydrogenation of the Pyridine Ring. The protected pyridine derivative is then subjected to catalytic hydrogenation to reduce the aromatic ring to a piperidine ring. A common catalyst for this transformation is platinum(IV) oxide (PtO₂) in a solvent like ethanol or acetic acid under a hydrogen atmosphere. This yields tert-butyl (piperidin-3-ylmethyl)carbamate.

Protocol 3.1.2: Deprotection to Yield (Piperidin-3-yl)methanamine

The Boc protecting group is removed under acidic conditions.

-

Dissolve tert-butyl (piperidin-3-ylmethyl)carbamate in a suitable solvent such as methanol or dioxane.

-

Add an excess of a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure. If HCl was used, the product will be the hydrochloride salt. To obtain the free base, the residue can be dissolved in water and basified with a strong base (e.g., NaOH) followed by extraction with an organic solvent.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (piperidin-3-yl)methanamine. This intermediate should be used promptly in the next step due to its potential instability.

Stage 2: Synthesis of this compound

This stage involves the nucleophilic addition of the primary amine of (piperidin-3-yl)methanamine to the electrophilic carbonyl carbon of 4-methylphenyl isocyanate.[8]

Protocol 3.2.1: Urea Formation Reaction

-

In a round-bottom flask, dissolve (piperidin-3-yl)methanamine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of 4-methylphenyl isocyanate (1.0-1.1 equivalents) in the same anhydrous solvent.

-

Add the 4-methylphenyl isocyanate solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, if a precipitate has formed, it can be collected by vacuum filtration and washed with a small amount of cold solvent.

-

If no precipitate forms, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 1: Summary of Reagents and Reaction Conditions for Urea Formation

| Reagent/Parameter | Recommended | Justification |

| Amine | (Piperidin-3-yl)methanamine | Primary amine for urea formation. |

| Isocyanate | 4-Methylphenyl isocyanate | Electrophilic partner for the urea synthesis. |

| Stoichiometry | ~1:1 (Amine:Isocyanate) | A slight excess of isocyanate may be used to ensure full conversion of the amine. |

| Solvent | Anhydrous THF, DCM, or Acetonitrile | Aprotic solvents to prevent reaction of the isocyanate with the solvent. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction. |

| Reaction Time | 2-16 hours | Dependent on the reactivity of the substrates; monitored by TLC or LC-MS. |

| Work-up | Filtration or Evaporation | Dependent on the physical properties of the product. |

| Purification | Recrystallization or Column Chromatography | To obtain the final product in high purity. |

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of all expected protons and carbons in their respective chemical environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching of the urea group.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Potential Biological Activity and Research Applications

While specific biological data for this compound is not extensively reported in the public domain, the structural motifs present suggest several avenues for investigation.

-

Anticancer Activity: Many N-aryl-N'-alkyl ureas have been reported as potent antiproliferative agents.[4][9] Some act as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. The 4-methylphenyl group is a common feature in many kinase inhibitors.

-

Neuroprotective Properties: Recent studies have highlighted the neuroprotective potential of piperidine urea derivatives.[6][7] These compounds may offer therapeutic benefits in models of ischemic stroke and other neurodegenerative disorders.

-

Antimicrobial Activity: The combination of a urea functionality and a piperidine ring has been explored in the development of novel antibacterial agents.[5]

Future research on this compound could involve screening against a panel of cancer cell lines, evaluating its neuroprotective effects in cellular models of neurotoxicity, and assessing its activity against various bacterial and fungal strains.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of this compound. The outlined synthetic protocols are based on well-established and reliable chemical transformations, offering a clear path for researchers to access this compound for further study. The rich pharmacological precedent of its constituent chemical scaffolds makes it a compelling candidate for investigation in various therapeutic areas.

References

- Barbier, P., Peyrot, V., Leynadier, D., & Debiton, E. (2003). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 46(23), 5055–5063.

- BenchChem. (2025).

- Cravotto, G., Orio, L., Padovan, D., & Carnaroglio, D. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 8, 1538–1544.

- Peyrot, V., Barbier, P., Leynadier, D., & Braguer, D. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 46(23), 5055–5063.

- Gül, H. İ., & Sakagami, H. (2017). Some biologically active N, N'-dialkyl and N, N'-alkyl aryl urea derivatives. Mini-Reviews in Medicinal Chemistry, 17(15), 1466-1476.

- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(12), 2738-2744.

- ChemBK. (2024). 3-Aminomethyl-piperidine.

- Krasavin, M., Zahanich, I., Zozulya, S., & Iaroshenko, V. (2020). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 25(21), 5074.

- Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J. F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.

- Organic Chemistry Portal. (n.d.).

- Karandeeva, A. S., Bogdanova, N. A., Kabanova, M., & Suponitsky, K. Y. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules.

- El-Gamal, M. I., & Oh, C. H. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(17), 3043.

- Kumar, A., & Singh, P. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(7), 817-822.

- Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.

- Sabbioni, G., & Tinner, U. (1993). Reactions of 4 methylphenyl isocyanate with amino acids. Amino Acids, 5(2), 223-234.

- Abdelshaheed, D. S., El-Zahabi, M. A., & El-Gendy, M. A. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22.

- Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2022). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 4(01), e1-e10.

- Singh, S., Kumar, V., & Singh, S. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418.

- CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof. (2013).

- ChemicalBook. (n.d.).

- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. (2014).

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 4. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Urea Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. For this compound, these properties can be predicted based on its constituent functional groups.

| Property | Predicted Value/Characteristic | Significance in Drug Development |

| Molecular Formula | C14H21N3O | Determines molecular weight and elemental composition. |

| Molecular Weight | 247.34 g/mol | Influences solubility, permeability, and other pharmacokinetic properties. |

| Hydrogen Bond Donors | 2 | The two N-H groups of the urea moiety are critical for target binding.[1] |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen of the urea and the piperidine nitrogen can accept hydrogen bonds. |

| LogP (Predicted) | ~2.5 - 3.5 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| pKa (Predicted) | Basic (Piperidine N): ~9.5-10.5 | The basic piperidine nitrogen will be protonated at physiological pH, influencing solubility and potential for salt formation. |

Synthesis of this compound

The synthesis of unsymmetrical ureas such as this compound can be achieved through several established synthetic routes.[5][6] The most common and direct approach involves the reaction of an amine with an isocyanate.

Synthetic Workflow Diagram

Caption: A general synthetic scheme for the preparation of this compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

Piperidin-3-ylmethanamine

-

4-Methylphenyl isocyanate

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of piperidin-3-ylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-methylphenyl isocyanate (1.05 eq) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization and Analytical Methods

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Results and Interpretation |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the 4-methylphenyl group, the protons of the piperidine ring, the methylene bridge, and the N-H protons of the urea. |

| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbon of the urea, the aromatic carbons, and the carbons of the piperidine ring and methylene linker.[7] |

| FTIR | A strong absorption band around 1630-1660 cm⁻¹ corresponding to the C=O stretch of the urea is expected. N-H stretching vibrations will appear in the region of 3300-3500 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is crucial for determining the purity of the final compound.[8][9] |

Potential Therapeutic Applications and Mechanism of Action

The structural features of this compound suggest its potential as a modulator of various biological targets. Aryl urea derivatives are well-known inhibitors of several classes of enzymes, particularly kinases.[10]

Hypothesized Signaling Pathway Inhibition

Many small molecule kinase inhibitors containing the aryl urea scaffold target the ATP-binding site of kinases involved in oncogenic signaling pathways, such as the Raf/MEK/ERK pathway.

Caption: A potential mechanism of action involving the inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Pharmacological Profiling

To elucidate the biological activity of this compound, a comprehensive pharmacological profiling is necessary.[11][12][13]

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for assessing kinase inhibition.[14]

Materials:

-

Kinase of interest (e.g., B-RAF)

-

Biotinylated substrate peptide

-

ATP

-

Assay buffer

-

Europium-labeled anti-phospho-substrate antibody (donor)

-

Streptavidin-labeled acceptor

-

This compound (test compound)

-

Positive control inhibitor (e.g., Sorafenib)

-

384-well assay plates

-

TR-FRET-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase, biotinylated substrate, and the test compound or control to the assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagents (Europium-labeled antibody and streptavidin-labeled acceptor). Incubate for 60 minutes to allow for binding.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound represents a versatile scaffold with significant potential in drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and a framework for evaluating its therapeutic potential. Future research should focus on the synthesis and screening of a library of analogs to establish structure-activity relationships (SAR) and optimize potency and selectivity for specific biological targets. Furthermore, in vivo pharmacokinetic and efficacy studies will be crucial to validate the therapeutic potential of promising lead compounds derived from this scaffold.

References

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 2019. [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

-

Synthesis optimization of urea derivatives. ResearchGate. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ACS Publications. [Link]

-

The identification and characterization of hydrazinyl urea-based antibacterial agents through combinatorial chemistry. PubMed. [Link]

-

Synthesis of urea derivatives by previous methods. ResearchGate. [Link]

-

Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function. ResearchGate. [Link]

-

Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function. PubMed. [Link]

-

Urea derivative synthesis by amidation. Organic Chemistry Portal. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF. ResearchGate. [Link]

-

Analysis of Urea. Watrex. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Sci-Hub. [Link]

-

Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PMC - NIH. [Link]

-

Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function. PubMed. [Link]

- Method for analysis of urea.

-

Electrochemical methods for the determination of urea: Current trends and future perspective. FLORE. [Link]

-

Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Taylor & Francis Online. [Link]

-

Analytical methods for measuring urea in pharmaceutical formulations. PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. [Link]

-

Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Taylor & Francis Online. [Link]

-

SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]

-

Urea, phenyl-, and. Organic Syntheses Procedure. [Link]

-

4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide | C28H29N7O | CID 4369496. PubChem. [Link]

- A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4— yl)urea and its deuterated analogs not containing dimeric impurities.

-

(PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research. [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]

-

1-Phenyl-3-(4-pyridyl)urea | C12H11N3O | CID 4074688. PubChem. [Link]

-

(piperidin-3-ylmethyl)urea (C7H15N3O). PubChemLite. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sci-hub.pl [sci-hub.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mtc-usa.com [mtc-usa.com]

- 9. tandfonline.com [tandfonline.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmaceutical-technology.com [pharmaceutical-technology.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Pharmacological Territory

The compound 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea represents a novel chemical entity at the frontier of pharmacological exploration. In the absence of established literature for this specific molecule, this guide is conceived not as a retrospective summary but as a forward-looking strategic roadmap. It is designed to empower researchers with a robust, scientifically-grounded framework for the systematic elucidation of its mechanism of action. By deconstructing its constituent chemical motifs—the urea core, the substituted phenyl ring, and the piperidine moiety—we can infer plausible biological activities and devise a comprehensive research plan. This document, therefore, serves as both a hypothesis-generating engine and a detailed experimental playbook.

Structural Deconstruction and Bio-Functional Inference

The rational investigation of a novel compound begins with an analysis of its structure. The molecule is a composite of three key pharmacophoric elements, each with a rich history in medicinal chemistry.

-

The Urea Moiety (-NH-CO-NH-): The urea functional group is a cornerstone of numerous therapeutic agents due to its ability to form multiple, stable hydrogen bonds with biological targets.[1] This feature makes it an excellent mimic of transition states in enzymatic reactions, particularly those involving amide or peptide bonds.[1] Consequently, urea derivatives have been successfully developed as inhibitors of various enzymes, including kinases, proteases, and ureases.[2][3][4] Furthermore, the diaryl urea scaffold is a well-established motif in anticancer drug discovery, with several approved drugs and clinical candidates featuring this core structure.[5][6]

-

The Piperidine Ring: As a six-membered nitrogenous heterocycle, the piperidine scaffold is a privileged structure in drug design, present in a vast array of FDA-approved pharmaceuticals.[7][8] Its inclusion in a molecule can significantly influence physicochemical properties such as lipophilicity and aqueous solubility, thereby enhancing pharmacokinetic profiles (ADME).[9][10] The piperidine ring can also orient substituents in a defined three-dimensional space, facilitating precise interactions with target binding pockets. Depending on its substitution pattern, it can be a key determinant of biological activity and selectivity for targets ranging from central nervous system (CNS) receptors to enzymes.[10][11]

-

The 4-Methylphenyl (p-Tolyl) Group: This terminal aromatic ring, substituted with a methyl group, will primarily influence the compound's lipophilicity and potential for van der Waals and π-π stacking interactions within a target's binding site. The position of the methyl group can subtly alter the electronic properties of the ring and its steric profile, which can be critical for target selectivity and potency.

Given these structural components, we can hypothesize that this compound may function as an enzyme inhibitor, a receptor modulator, or an interrupter of protein-protein interactions, with potential applications in oncology, inflammatory diseases, or CNS disorders.

A Proposed Research Workflow for Mechanism of Action Elucidation

The following is a detailed, multi-pronged approach to systematically investigate the mechanism of action of this novel compound. This workflow is designed to be self-validating, with each stage building upon the data generated in the previous one.

Workflow Overview

Caption: A phased research workflow for elucidating the mechanism of action.

Phase 1: Hypothesis Generation and Broad-Spectrum Screening

2.1.1. In Silico Profiling (Computational Screening)

-

Objective: To generate initial hypotheses regarding potential biological targets by comparing the compound's structure to databases of known pharmacophores and performing molecular docking simulations.

-

Methodology:

-

Pharmacophore Searching: Utilize platforms like PharmMapper or ZINCPharmer to screen the 3D conformation of the compound against a database of known pharmacophore models derived from protein-ligand complexes.

-

Reverse Docking: Employ servers like idTarget or TarPred to dock the compound into the binding sites of a wide array of crystallographically-resolved proteins to predict potential binding partners.

-

Target Class Prediction: Based on structural similarity to known drugs, predict the most probable target classes (e.g., kinases, GPCRs, proteases) using machine learning-based tools.

-

2.1.2. Broad-Spectrum Biochemical Screening

-

Objective: To empirically identify potential molecular targets through high-throughput screening against large panels of purified enzymes and receptors.

-

Methodology:

-

Kinase Profiling: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a comprehensive panel of human kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology HotSpot™ panels).

-

GPCR and Ion Channel Screening: Submit the compound for broad screening against a panel of common GPCRs and ion channels to identify any agonist or antagonist activity (e.g., the Eurofins LeadProfiler® or Psychoactive Substance Profiling panels).

-

General Enzyme/Receptor Panels: Depending on the results of the in silico analysis, consider screening against other relevant enzyme classes such as proteases, phosphatases, or nuclear hormone receptors.

-

Phase 2: Cellular and Functional Validation

2.2.1. Cell-Based Functional Assays

-

Objective: To determine the effect of the compound on cellular processes and to validate the hits from the biochemical screens in a more physiologically relevant context.

-

Methodology:

-

Cytotoxicity Profiling: Assess the compound's effect on the viability of a diverse panel of human cancer cell lines (e.g., the NCI-60 panel).[12] This will reveal any potential antiproliferative activity and provide an initial therapeutic window.

-

Phenotypic Screening: Employ high-content imaging to assess morphological changes, cell cycle progression, or the induction of apoptosis in treated cells.

-

Target-Specific Cellular Assays: For any validated hits from the biochemical screens, design specific cellular assays. For example:

-

If a kinase is a hit: Use Western blotting to probe the phosphorylation status of its known downstream substrates.

-

If a GPCR is a hit: Measure changes in second messenger levels (e.g., cAMP, Ca²⁺) in cells expressing the receptor.

-

-

2.2.2. Target Engagement and Validation

-

Objective: To confirm that the compound directly binds to the putative target protein within the cellular environment.

-

Methodology:

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a target protein in the presence of the compound in intact cells or cell lysates.

-

Surface Plasmon Resonance (SPR): To quantify the binding kinetics (k_on, k_off) and affinity (K_D) of the compound to the purified target protein.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction (ΔH, ΔS) and the binding stoichiometry.

-

Phase 3: In-Depth Mechanistic Studies

2.3.1. Signaling Pathway Analysis and Biomarker Identification

-

Objective: To delineate the downstream signaling pathways modulated by the compound and to identify potential biomarkers of its activity.

-

Methodology:

-

Phosphoproteomics/Proteomics: Use mass spectrometry-based approaches to obtain an unbiased view of the changes in protein phosphorylation and expression levels following compound treatment.

-

Gene Expression Profiling: Employ RNA-sequencing or microarray analysis to identify transcriptional changes induced by the compound.

-

Mechanism-Specific Assays: Based on the identified pathway, conduct more focused experiments. For example, if the compound induces apoptosis, perform assays for caspase activation, DNA fragmentation, and mitochondrial membrane potential.[6]

-

Caption: Hypothetical signaling pathway impacted by the compound.

2.3.2. In Vivo Model Testing

-

Objective: To assess the efficacy, pharmacokinetics, and pharmacodynamics of the compound in a relevant animal model of disease.

-

Methodology:

-

Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in rodents.

-

Pharmacodynamic (PD) Studies: Measure the effect of the compound on the identified biomarker in vivo to establish a dose-response relationship.

-

Efficacy Studies: In a relevant disease model (e.g., a tumor xenograft model if the compound has anticancer activity), assess the therapeutic efficacy of the compound.

-

Data Presentation and Interpretation

Throughout this investigative process, rigorous data organization is paramount.

Table 1: Hypothetical Target Prioritization Matrix

| Putative Target | Evidence from In Silico | Biochemical Screen Hit (IC₅₀/EC₅₀) | Cellular Activity Confirmed | Target Engagement (CETSA/SPR) | Priority |

| Kinase X | High docking score | 50 nM | Yes (p-Substrate decreased) | Yes (CETSA shift, K_D = 75 nM) | High |

| GPCR Y | Pharmacophore match | 250 nM (antagonist) | Yes (cAMP levels restored) | Pending | Medium |

| Protease Z | No significant finding | > 10 µM | No | Not pursued | Low |

Concluding Remarks

The journey to elucidate the mechanism of action of a novel chemical entity like this compound is an iterative process of hypothesis, experimentation, and refinement. The framework presented in this guide provides a logical and comprehensive pathway to navigate this complex undertaking. By systematically progressing from broad, hypothesis-generating screens to focused, in-depth mechanistic studies, researchers can confidently and efficiently uncover the therapeutic potential locked within this promising molecule.

References

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Chinese Journal of Chemistry.

- Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Piperidine nucleus in the field of drug discovery. (n.d.). Future Journal of Pharmaceutical Sciences.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Journal of Medicinal Chemistry.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.

- A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. (2020). Journal of Advanced Research.

- INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2021). International Journal of Pharmacy and Pharmaceutical Sciences.

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2022). Molecules.

- Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). Molecules.

- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Med chem (Los Angeles).

- Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist. (2013). Journal of Medicinal Chemistry.

- Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2023). RSC Medicinal Chemistry.

- Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). Molecules.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea biological activity

An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea

Foreword for the Drug Development Professional

The compound this compound represents a compelling intersection of two "privileged" scaffolds in medicinal chemistry: the piperidine ring and the diaryl-like urea moiety.[1][2] While direct literature on this specific molecule is sparse, its structural components are hallmarks of numerous clinically successful therapeutics.[2] This guide, therefore, is not a retrospective summary but a prospective roadmap. As a Senior Application Scientist, my objective is to provide a logical, evidence-based framework for unlocking the therapeutic potential of this compound. We will dissect its structure to predict its most probable biological activities and lay out a comprehensive, self-validating experimental plan to investigate these hypotheses, moving from broad screening to mechanistic elucidation and finally to in vivo validation.

Molecular Architecture and Synthetic Strategy

The structure of this compound combines a flexible, basic piperidine unit with a rigid, hydrogen-bond-donating/accepting urea linker and a hydrophobic tolyl group. This combination of features suggests potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.

Proposed Retrosynthetic Pathway

The most direct and widely adopted method for the synthesis of such unsymmetrical ureas involves the reaction of a primary amine with an isocyanate.[2] This approach is efficient and modular, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies.

The key disconnection is at the urea C-N bond, leading to two commercially available or readily synthesized precursors: (piperidin-3-yl)methanamine and 4-methylphenyl isocyanate .

Caption: Retrosynthetic analysis of the target compound.

Protocol: Synthesis and Characterization

-

Reaction Setup: Dissolve (piperidin-3-yl)methanamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Isocyanate Addition: Slowly add a solution of 4-methylphenyl isocyanate (1.05 eq) in the same solvent to the amine solution at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified via flash column chromatography on silica gel or by recrystallization to yield the pure this compound.[3]

-

Structural Verification: Confirm the identity and purity of the final compound using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

-

High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the urea (~1660-1710 cm⁻¹).[3]

-

Predicted Biological Activities and Therapeutic Targets

The structural motifs within our target compound strongly suggest several high-probability avenues for biological activity.

-

Antiproliferative Activity (Kinase Inhibition): The N-phenyl-N'-alkyl urea scaffold is a cornerstone of many Type II kinase inhibitors, including the FDA-approved drugs Sorafenib and Regorafenib.[4][5] This scaffold mimics the hydrogen bonding pattern of the kinase hinge region. A structurally related compound, 1-(2-(4-(Hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl)-3-(4-methylphenyl)urea, demonstrated potent, broad-spectrum antiproliferative activity against numerous cancer cell lines.[3][6]

-

GPCR Antagonism: The combination of a piperidine core and a urea linker is found in potent antagonists for various GPCRs. For example, N-arylalkylpiperidine urea derivatives are effective antagonists of the CC chemokine receptor-3 (CCR3), and piperidin-4-yl-urea compounds act as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists.[7][8]

-

Enzyme Inhibition: Beyond kinases, urea derivatives have been shown to inhibit other enzymes like soluble epoxide hydrolase (sEH), where the urea moiety mimics the transition state of the catalytic reaction.[2]

-

Analgesic and CNS Activity: The piperidine nucleus is the foundational structure for opioid analgesics.[9] While our compound lacks the specific stereochemistry of morphine, many simpler piperidine derivatives exhibit significant analgesic or other CNS effects.[10]

A Validated Experimental Workflow for Biological Evaluation

This section outlines a logical, tiered approach to systematically evaluate the biological activity of this compound.

Caption: A tiered experimental workflow for compound evaluation.

Phase 1: Foundational In Vitro Screening

Objective: To cast a wide net and identify the primary biological activity of the compound.

Protocol: Antiproliferative Screening (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed human cancer cell lines (e.g., a panel including melanoma, renal, and breast cancer lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) and include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates cytotoxic or cytostatic activity.[11]

Phase 2: Mechanism of Action (MoA) Elucidation

Objective: To identify the specific molecular target and cellular pathway affected by the compound, assuming a "hit" from Phase 1.

Scenario: The compound shows potent antiproliferative activity against melanoma cells.

Protocol: Kinase Signaling Pathway Analysis (Western Blot)

-

Cell Lysis: Treat melanoma cells (e.g., SK-MEL-5) with the compound at its IC₅₀ concentration for various time points (e.g., 0, 15, 60, 240 minutes). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-MEK). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphorylated form of a protein (e.g., p-ERK) would suggest inhibition of the upstream kinase (e.g., MEK or RAF).

Caption: Hypothesized inhibition of the RAF-MEK-ERK pathway.

Phase 3: In Vivo Evaluation

Objective: To assess the efficacy, pharmacokinetics (PK), and safety of the compound in a living organism.

Protocol: Mouse Xenograft Model for Anticancer Activity

-

Tumor Implantation: Subcutaneously implant human melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, test compound at various doses, positive control like Sorafenib). Administer the compound daily via an appropriate route (e.g., oral gavage).

-

Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition (TGI).

-

Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised to analyze target engagement (e.g., levels of p-ERK) via Western Blot or immunohistochemistry to link the observed efficacy to the MoA.[12]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and decision-making.

Table 1: Hypothetical Antiproliferative Activity (IC₅₀ Values in µM)

| Cell Line | Cancer Type | This compound | Sorafenib (Reference) |

| SK-MEL-5 | Melanoma | 1.5 | 2.8 |

| A498 | Renal | 2.1 | 4.5 |

| MDA-MB-231 | Breast | > 50 | 8.1 |

| K-562 | Leukemia | 12.5 | 3.2 |

Interpretation: The hypothetical data in Table 1 would suggest that the compound is a potent and selective inhibitor of melanoma and renal cancer cell growth, with greater potency than the reference compound Sorafenib in these lines. The lack of activity against MDA-MB-231 suggests a specific MoA rather than general toxicity. This profile would strongly justify advancing the compound to in vivo xenograft models using SK-MEL-5 and A498 cells.

Concluding Remarks

This compound stands as a molecule of significant therapeutic promise, built upon scaffolds with a proven track record in drug discovery. Its structural similarity to known kinase inhibitors and GPCR antagonists provides a strong rationale for its investigation as an anticancer or anti-inflammatory agent. The systematic, multi-tiered experimental workflow detailed in this guide provides a robust and efficient path to define its biological activity, elucidate its mechanism of action, and validate its potential in preclinical models. By adhering to these self-validating protocols, research and development teams can effectively and decisively assess the true therapeutic value of this promising compound.

References

- Cell Biolabs, Inc. (n.d.). Urea Assay Kit (Colorimetric).

- Zafar, H., et al. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.

- Al-Ostoot, F. H., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. National Institutes of Health.

- Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- Abdelshaheed, M., et al. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate.

- de Oliveira, L. F. S., et al. (n.d.). In vitro evaluation of slow-release urea compounds. PubMed.

- BioAssay Systems. (n.d.). QuantiChrom™ Urea Assay Kit | DIUR-100.

- BioAssay Systems. (n.d.). BUN (UREA).

- BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.

- Vitro Scient. (n.d.). UREASE - GLDH.

- Iaroshenko, V. O., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

- Al-Ostoot, F. H., et al. (2025). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate.

- Organic Syntheses Procedure. (n.d.). Urea, phenyl-.

- Batt, D. G., et al. (n.d.). N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists.

- ResearchGate. (n.d.). Selected urea compounds with bioactivity.

- (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.

- BenchChem. (n.d.). (Piperidin-3-ylmethyl)urea | CAS 1016751-47-5.

- Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.

- Tenti, G., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.

- Vaz, A. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI.

- Cogan, D. A., et al. (n.d.). Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist. PubMed.

- Berglund, S., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. PubMed.

- Khan, I., et al. (n.d.). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. National Institutes of Health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a compound of interest for researchers in medicinal chemistry and drug development. We present a robust and efficient three-step synthetic pathway, commencing with commercially available starting materials. The narrative emphasizes the rationale behind strategic decisions, such as the implementation of a protecting group strategy to ensure regioselectivity. Detailed, step-by-step protocols for the synthesis of a key N-Boc protected piperidine intermediate, the subsequent urea formation via isocyanate coupling, and the final deprotection are provided. This guide is designed to be a self-validating resource, incorporating quantitative data, mechanistic insights, and workflow visualizations to empower researchers to successfully replicate and adapt this synthesis.

Introduction: The Significance of Urea Derivatives

The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a rigid hydrogen bond donor-acceptor unit. This property allows urea-containing molecules to form stable, high-affinity interactions with biological targets such as enzymes and receptors.[1] Consequently, the urea moiety is integral to a wide array of approved therapeutics, including kinase inhibitors for oncology (e.g., Sorafenib) and agents for treating metabolic and infectious diseases.[1][2] The target molecule, this compound, combines this critical urea linker with a substituted piperidine ring—a common feature in centrally active agents—and a p-tolyl group, making it a valuable scaffold for library synthesis and lead optimization campaigns.

Strategic Synthesis Design: A Protecting Group Approach

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points at the urea C-N bonds. The most direct and reliable method for constructing unsymmetrical ureas is the reaction between an amine and an isocyanate.[3][4]

This leads to two potential forward-synthesis strategies:

-

Route A: Reaction of (piperidin-3-yl)methanamine with p-tolyl isocyanate.

-

Route B: Reaction of p-toluidine with (piperidin-3-ylmethyl)isocyanate.

Route A is strategically superior due to the commercial availability and stability of p-tolyl isocyanate. However, a significant challenge arises from the structure of (piperidin-3-yl)methanamine, which contains both a primary amine and a secondary amine (the piperidine nitrogen). The secondary amine is also nucleophilic and would compete in the reaction with the isocyanate, leading to undesired side products.

To circumvent this, a protecting group strategy is essential. We select the tert-butyloxycarbonyl (Boc) group to temporarily mask the piperidine nitrogen. The Boc group is stable under the conditions required for urea formation and can be cleanly removed in a final step under acidic conditions.[5] This leads to the robust three-step pathway detailed herein.

Overall Synthesis Workflow

The selected pathway is designed for efficiency, high yield, and straightforward purification.

Caption: Overall 3-step synthesis pathway.

Experimental Protocols

Safety Precaution: Isocyanates are toxic, moisture-sensitive, and potent lachrymators. Always handle p-tolyl isocyanate in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Step 1: Synthesis of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

This protocol details the synthesis of the key amine intermediate via the reduction of the corresponding amide.

Materials:

-

tert-Butyl 3-carbamoylpiperidine-1-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ethyl acetate

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Carefully add lithium aluminum hydride (1.5 eq.) to anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate flask, dissolve tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 eq.) in anhydrous THF.

-

Slowly add the amide solution to the stirred LiAlH₄ suspension via a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

-